N4,N6-dimethyl-pyrimidine-2,4,6-triamine
CAS No.:
Cat. No.: VC3324090
Molecular Formula: C6H11N5
Molecular Weight: 153.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11N5 |
|---|---|
| Molecular Weight | 153.19 g/mol |
| IUPAC Name | 4-N,6-N-dimethylpyrimidine-2,4,6-triamine |
| Standard InChI | InChI=1S/C6H11N5/c1-8-4-3-5(9-2)11-6(7)10-4/h3H,1-2H3,(H4,7,8,9,10,11) |
| Standard InChI Key | JEKAFWHRGBVCON-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=CC(=NC(=N1)N)NC |
Introduction
Chemical Structure and Properties
Molecular Characteristics
N4,N6-dimethyl-pyrimidine-2,4,6-triamine has the molecular formula C6H11N5 with a molecular weight of 153.19 g/mol. The structure consists of a pyrimidine ring functioning as the core scaffold with three amino groups strategically positioned at the 2, 4, and 6 positions. The distinctive feature of this compound is the methylation pattern, where the amino groups at positions 4 and 6 are N-methylated, as indicated by the "N4,N6-dimethyl" nomenclature.
Structural Features
The pyrimidine ring provides an aromatic heterocyclic foundation containing two nitrogen atoms within its six-membered ring. This fundamental structure is prevalent in numerous biologically significant molecules, including nucleobases essential for DNA and RNA synthesis. The presence of amino substituents significantly influences the compound's physicochemical properties, while the methyl groups attached to the nitrogen atoms at positions 4 and 6 modify its electronic properties and lipophilicity profile.
Comparative Structural Analysis
The structure of N4,N6-dimethyl-pyrimidine-2,4,6-triamine can be contextualized by comparing it with related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| N4,N6-dimethyl-pyrimidine-2,4,6-triamine | C6H11N5 | 153.19 | Pyrimidine with three amino groups; two N-methylated at positions 4 and 6 |
| 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine | C6H9ClN4 | 172.61 | Pyrimidine with chlorine at position 6 and dimethylated amino group at position 4 |
| N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines | Varies | Varies | Fused ring system with various N4 substitution patterns |
This structural comparison reveals that N4,N6-dimethyl-pyrimidine-2,4,6-triamine differs from 6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine primarily by having a methylamino group at position 6 instead of a chlorine atom . This substitution pattern likely influences its reactivity, solubility, and biological activity profiles.
Synthesis Methodologies
Nucleophilic Substitution Reactions
The synthesis of substituted pyrimidines frequently involves nucleophilic substitution reactions using halogenated pyrimidine precursors. Based on related compounds, a potential synthetic route would involve selective substitution of chlorine atoms in trichloropyrimidine with appropriate nucleophiles (methylamine and ammonia) under controlled conditions to achieve the desired substitution pattern.
Microwave-Assisted Synthesis
Biological Activities and Applications
Antimicrobial Activity
Pyrimidine derivatives are renowned for their antimicrobial properties. While specific data for N4,N6-dimethyl-pyrimidine-2,4,6-triamine is limited, structurally related compounds have demonstrated significant activity against various microbial strains. The presence of amino groups can facilitate interactions with biological targets such as enzymes or nucleic acids, potentially disrupting essential microbial processes.
Structure-Activity Relationships
The biological activity of pyrimidine derivatives is significantly influenced by their substitution patterns:
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Amino groups enhance water solubility and can participate in hydrogen bonding with biological targets
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N-methylation can modify lipophilicity, affecting membrane permeability and target binding
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The position of substituents on the pyrimidine ring influences selectivity for different biological targets
Research on related compounds indicates that the presence of specific substituents, particularly electron-withdrawing groups, can enhance antimicrobial activity . This suggests that the methyl groups in N4,N6-dimethyl-pyrimidine-2,4,6-triamine may play a crucial role in determining its biological profile.
Research Findings and Current Developments
Comparative Activity Analysis
Based on research with structurally related compounds, the following activity trends may inform investigations of N4,N6-dimethyl-pyrimidine-2,4,6-triamine:
| Related Compound Class | Reported Biological Activity | Structural Correlation |
|---|---|---|
| Triazine derivatives with substituted amines | Antibacterial and antifungal activity against various strains | Presence of amino substituents on heterocyclic ring |
| N4-substituted pyrimidines | Growth inhibition of leukemia cells | N-substitution pattern similar to N4,N6-dimethyl-pyrimidine-2,4,6-triamine |
| Pyrimidine-2,4,6-triones | Calcium channel modulation | Similar core structure with different functional groups |
Recent Research Directions
Current research trends in pyrimidine chemistry suggest several promising directions for investigating N4,N6-dimethyl-pyrimidine-2,4,6-triamine:
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Structure optimization through rational design
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Comprehensive biological screening against diverse targets
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Development of hybrid molecules incorporating the N4,N6-dimethyl-pyrimidine-2,4,6-triamine scaffold
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Investigation of synergistic effects with established therapeutic agents
Analytical Methods and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
From analysis of related compounds, the expected 1H-NMR profile would include:
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Signals for methyl protons (likely as singlets around δ 3.0-3.5 ppm)
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Signal for the pyrimidine ring proton at position 5
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Signals for the NH2 group at position 2
Infrared (IR) Spectroscopy
Characteristic IR bands would likely include:
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N-H stretching vibrations (3300-3500 cm-1)
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C=N stretching (1600-1680 cm-1)
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C-H stretching for methyl groups (2850-2950 cm-1)
Chromatographic Methods
Purification and analysis of N4,N6-dimethyl-pyrimidine-2,4,6-triamine would typically involve chromatographic techniques such as:
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Thin-layer chromatography (TLC) for reaction monitoring
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Column chromatography for purification
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High-performance liquid chromatography (HPLC) for purity analysis
Future Research Prospects and Applications
Challenges and Considerations
Development of N4,N6-dimethyl-pyrimidine-2,4,6-triamine for practical applications faces several challenges:
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Optimization of synthesis methods for scalability and cost-effectiveness
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Comprehensive toxicological profiling
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Pharmacokinetic optimization for suitable drug delivery
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Structure-activity relationship refinement for target selectivity
Knowledge Gaps and Research Opportunities
Current literature reveals significant knowledge gaps regarding N4,N6-dimethyl-pyrimidine-2,4,6-triamine, presenting valuable research opportunities:
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Comprehensive physical and chemical property characterization
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Mechanistic studies of biological activities
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Derivative development through systematic structural modification
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Computational modeling to predict interactions with biological targets
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Formulation studies for potential pharmaceutical applications
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